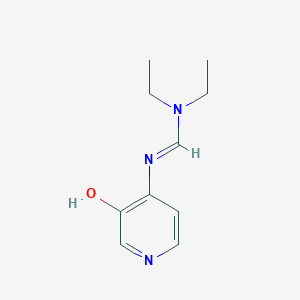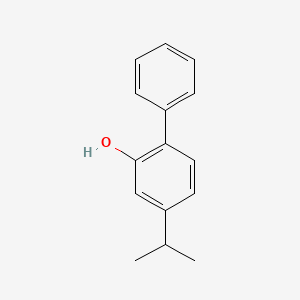
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
Übersicht
Beschreibung
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate is an organic compound belonging to the tetralone family Tetralones are bicyclic compounds that consist of a benzene ring fused to a cyclohexanone ring This specific compound features a methyl ester group at the second position and a hydroxyl group at the sixth position on the tetralone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can be achieved through several methods. One common approach involves the hydroxylation of 1-tetralone derivatives followed by esterification. For instance, the hydroxylation of 1-tetralone can be performed using aluminum chloride (AlCl3) in toluene, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to maximize yield and purity. One-pot methods are often employed to streamline the synthesis process, reducing the number of steps and reaction time. For example, a one-pot method involving hydrogenation and methylation of 1-tetralone using methyl trifluoroacetate or methyl bromide has been reported to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-1-tetralone-2-acetate.
Reduction: Formation of 6-hydroxy-1-tetralol-2-acetate.
Substitution: Formation of various substituted tetralone derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate involves its interaction with specific molecular targets. For instance, as a potential MAO inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can be compared with other tetralone derivatives:
1-Tetralone: Lacks the hydroxyl and ester groups, making it less reactive in certain chemical reactions.
6-Hydroxy-1-tetralone: Similar structure but lacks the ester group, which may affect its solubility and reactivity.
Methyl 1-tetralone-2-acetate: Similar structure but lacks the hydroxyl group, which may influence its biological activity.
The presence of both the hydroxyl and ester groups in this compound makes it unique and potentially more versatile in various chemical and biological applications .
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H14O4/c1-17-12(15)7-9-3-2-8-6-10(14)4-5-11(8)13(9)16/h4-6,9,14H,2-3,7H2,1H3 |
InChI-Schlüssel |
JLEUUUYGJAACKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CCC2=C(C1=O)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(Methylsulfanyl)propyl]-1H-pyrrole](/img/structure/B8652357.png)

![[2-(Hexylamino)phenyl]methanol](/img/structure/B8652362.png)




![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3]bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B8652411.png)

